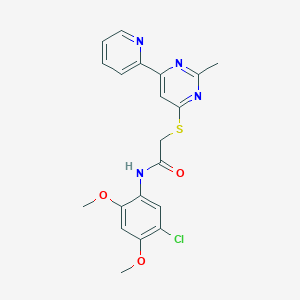
N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their biological activities, which can be useful for understanding the potential characteristics and applications of the compound .
Synthesis Analysis
The synthesis of related compounds involves the creation of N-acyl and N-alkyl acetamides with various substitutions. For example, the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with different substituents at the carbon adjacent to the amide nitrogen was described, leading to the discovery of potent kappa-opioid agonists . This suggests that the synthesis of "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" would likely involve careful selection of substituents to achieve the desired biological activity.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been analyzed using vibrational spectroscopy and density functional theory (DFT). For instance, the antiviral molecule N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide was characterized to obtain vibrational signatures and understand the effects of rehybridization and hyperconjugation on its structure . The optimized geometry indicated a non-planar structure between the phenyl and pyrimidine rings, which could be relevant for the structural analysis of "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" .
Chemical Reactions Analysis
The chemical reactions of related compounds often involve the formation of intermolecular and intramolecular hydrogen bonds, which contribute to their stability and biological activity. For example, NBO analysis of the antiviral molecule mentioned above revealed strong stable hydrogen-bonded N–H···N intermolecular interactions and weaker intramolecular interactions . These interactions are crucial for the biological efficacy of such compounds and would be an important aspect of the chemical reactions analysis for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been investigated through various spectroscopic techniques and in-silico methods. The vibrational spectroscopic signatures provide insights into the molecular interactions and stability of the compounds . Additionally, pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) are evaluated to predict the compound's behavior in biological systems . These analyses are essential for understanding how "N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide" might interact with biological targets and its potential as a therapeutic agent.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Compounds : A study by Abu‐Hashem et al. (2020) explores the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, highlighting their anti-inflammatory and analgesic activities. These compounds were screened for their COX-1/COX-2 inhibitory activity, demonstrating significant potential in medical applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity : Research by Hossan et al. (2012) on pyrimidinone and oxazinone derivatives fused with thiophene rings using 2-chloro-6-ethoxy-4-acetylpyridine as starting material demonstrates significant antimicrobial activities, presenting a potential pathway for developing new antimicrobial agents (Hossan, Abu-Melha, Al-Omar, & Amr, 2012).
Heterocyclic Synthesis with Activated Nitriles : Elian, Abdelhafiz, and abdelreheim (2014) discuss the synthesis of new derivatives of thioxo-2, 5-dihydro-1H-pyrano [2,3-d] pyrimidine, highlighting the versatile applications of these compounds in creating a wide array of heterocyclic compounds with potential biological activities (Elian, Abdelhafiz, & abdelreheim, 2014).
Biological Activities and Applications
Synthesis and Biological Activities : The work by Su et al. (1986) on the synthesis and biological activities of 5-deaza analogues of aminopterin and folic acid provides insights into the development of compounds with significant anticancer activity, demonstrating the therapeutic potential of such chemical modifications (Su, Huang, Burchenal, Watanabe, & Fox, 1986).
Insecticidal Activities : Bakhite et al. (2014) explored the synthesis and toxicity of pyridine derivatives against cowpea aphid, showcasing the insecticidal potential of such compounds. This study provides a foundation for developing new pesticides based on pyridine derivatives (Bakhite, Abd-Ella, El-Sayed, & Abdel-Raheem, 2014).
Propriétés
IUPAC Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3S/c1-12-23-15(14-6-4-5-7-22-14)9-20(24-12)29-11-19(26)25-16-8-13(21)17(27-2)10-18(16)28-3/h4-10H,11H2,1-3H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNWKUFUXTWXHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)SCC(=O)NC2=CC(=C(C=C2OC)OC)Cl)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2,4-dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)phenyl]dimethylamine](/img/structure/B2552690.png)
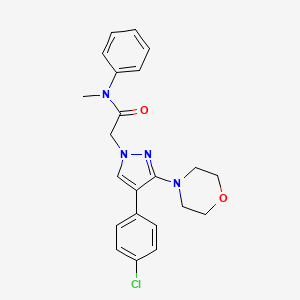


![4-methyl-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B2552696.png)
![methyl 3-nitro-4-(4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]carbonyl}piperazino)benzenecarboxylate](/img/structure/B2552699.png)
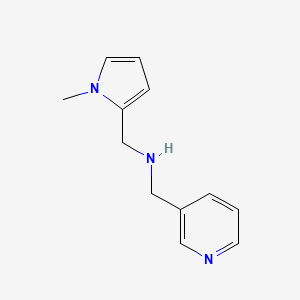
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1-(benzo[d]isoxazol-3-yl)methanesulfonamide](/img/structure/B2552701.png)
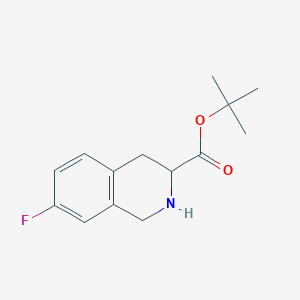
![6-Cyclopropyl-2-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2552703.png)
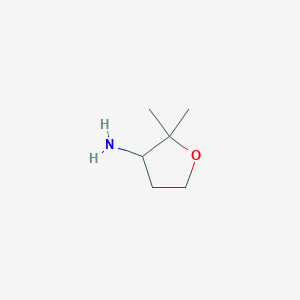
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(1-phenylethyl)acetamide](/img/structure/B2552705.png)